molecular formula C10H11BrO B2831536 2-(4-Bromophenyl)-2-methylpropanal CAS No. 32454-16-3

2-(4-Bromophenyl)-2-methylpropanal

Cat. No.: B2831536
CAS No.: 32454-16-3
M. Wt: 227.101
InChI Key: WDCNOQSTJRGLOG-UHFFFAOYSA-N
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Description

Significance of Alpha-Substituted Aldehyde Functionality in Synthetic Chemistry

The aldehyde functional group is one of the most versatile in organic chemistry, participating in a wide array of transformations. When a substituent is present at the alpha-carbon, particularly when it creates a quaternary center as in 2-(4-Bromophenyl)-2-methylpropanal, the reactivity and synthetic utility of the molecule are significantly influenced.

Alpha-substituted aldehydes are fundamental building blocks in organic synthesis. The presence of a substituent at the alpha-position provides a strategic point for controlling the stereochemistry and molecular complexity of a target molecule. The creation of α-aryl aldehydes is a key step in the synthesis of many medicinal agents. organic-chemistry.org The development of catalytic methods to form α-quaternary stereocenters in aldehydes and ketones is a significant area of research, as these motifs are found in numerous bioactive compounds. nih.gov

The reactivity of the alpha-position of carbonyl compounds stems from the ability to form enols or enolates, which act as nucleophiles in a variety of crucial carbon-carbon bond-forming reactions. libretexts.org These include aldol (B89426) reactions and α-alkylation. libretexts.org Metal-catalyzed α-arylation of carbonyl compounds has become a major focus over the last decade, providing milder alternatives to traditional methods for creating α-arylated products, which are common structures in pharmaceuticals. nih.gov The development of enantioselective methods, such as organo-SOMO (Singly Occupied Molecular Orbital) catalysis, has enabled the synthesis of chiral α-aryl aldehydes with high stereocontrol. nih.govsemanticscholar.org

Strategic Role of the Bromophenyl Moiety in Molecular Construction

The bromophenyl group within this compound is not merely a structural component but a highly strategic functional handle for molecular construction. Aryl halides, particularly bromides and iodides, are key substrates in a multitude of transition-metal-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction, which pairs an organoboron compound with an organohalide, is a prominent example where the bromophenyl moiety serves as an essential electrophilic partner. science.govnih.govmdpi.com This palladium-catalyzed reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. mdpi.com The C(sp²)–Br bond in the bromophenyl group can be selectively activated by a palladium catalyst, allowing for the formation of a new bond with a carbon atom from a boronic acid or ester. nih.gov This enables the straightforward synthesis of biaryl compounds and other complex architectures.

Beyond the Suzuki reaction, the bromophenyl group is also a competent substrate for other palladium-catalyzed couplings such as the Stille reaction (with organotin reagents), Heck reaction (with alkenes), and Sonogashira reaction (with terminal alkynes). The reliability and versatility of these transformations make the bromophenyl moiety an invaluable tool for chemists to strategically and efficiently assemble complex molecular frameworks from simpler precursors.

Contextual Overview of Research Trajectories for the Chemical Compound

The research interest in this compound is primarily driven by its utility as a precursor to valuable intermediates in the pharmaceutical industry. While direct studies on the aldehyde itself are not extensively documented in academic literature, its chemical structure points to a clear role in specific synthetic pathways.

A closely related and crucial compound is 2-(4-bromophenyl)-2-methylpropanoic acid. This carboxylic acid is a key intermediate in the manufacturing of fexofenadine (B15129), a widely used non-sedating antihistamine. patsnap.com The synthesis of high-purity 2-(4-bromophenyl)-2-methylpropanoic acid is a critical step, as any isomeric impurities can carry through to the final active pharmaceutical ingredient. patsnap.com Given that aldehydes are readily oxidized to carboxylic acids, this compound is a logical and direct precursor to this important fexofenadine intermediate.

Therefore, the research trajectory for this compound is intrinsically linked to the optimization of synthetic routes for fexofenadine and related compounds. Research in this area focuses on developing efficient, high-yield, and regioselective methods for its synthesis and subsequent conversion. For instance, a patented method describes the selective bromination of 2-methyl-2-phenylpropanoic acid to produce the key intermediate, highlighting the industrial importance of this structural framework. patsnap.com The development of synthetic methods for related compounds, such as 2-bromo-2-methyl propanal as an intermediate for methyl methacrylate, further underscores the industrial relevance of α-substituted propanals. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)-2-methylpropanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCNOQSTJRGLOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthesis Methodologies for 2 4 Bromophenyl 2 Methylpropanal and Analogues

Established Synthetic Pathways for α-Aryl Aldehyde Scaffolds

The synthesis of α-aryl aldehydes can be achieved through several well-established chemical transformations. These methods often begin with readily available starting materials and involve multiple steps to construct the desired aldehyde functionality.

Multistep Syntheses from Halogenated Benzaldehyde (B42025) Derivatives

One common approach to α-aryl aldehydes involves the derivatization of halogenated benzaldehydes. These methods typically involve the initial protection of the aldehyde group, followed by a series of reactions to introduce the desired substituents at the α-position. For instance, a halogenated benzaldehyde can be converted to a more complex α-aryl aldehyde through a sequence of protection, metal-catalyzed cross-coupling, and deprotection steps. The use of directing groups can facilitate regioselective C-H halogenation of benzaldehydes, providing key intermediates for further elaboration. rsc.org A notable example is the palladium-catalyzed α-arylation of aldehydes with aryl halides, which has been improved to include challenging electron-rich aryl bromides and less reactive aryl chlorides. organic-chemistry.org

Reductive Transformations of α,β-Unsaturated Aldehydes

The conjugate reduction of α,β-unsaturated aldehydes presents another viable route to α-aryl aldehydes. organic-chemistry.org This transformation can be achieved using various reducing agents, including silanes in the presence of transition metal catalysts. organic-chemistry.orgthieme-connect.com A key advantage of this method is the potential for enantioselectivity, allowing for the synthesis of chiral α-aryl aldehydes. organic-chemistry.org For example, chiral imidazolidinone catalysts have been used for the enantioselective reduction of β,β-substituted α,β-unsaturated aldehydes. organic-chemistry.org Furthermore, the reduction of α,β-unsaturated aldehydes can be part of a cascade reaction, where the initially formed saturated aldehyde is trapped by a subsequent reaction. researchgate.net

Functional Group Interconversions from Carboxylic Acid Derivatives (e.g., Amides)

α-Aryl aldehydes can also be prepared through the reduction of corresponding carboxylic acid derivatives, such as amides or esters. researchgate.net This approach often requires careful selection of reducing agents to avoid over-reduction to the corresponding alcohol. Reagents like diisobutylaluminium hydride (DIBAL-H) are commonly employed for this transformation. lookchem.com A patent describes the preparation of methyl 2-(4-bromophenyl)-2-methylpropanoate from the corresponding carboxylic acid, which could then be reduced to the target aldehyde. google.comgoogle.com Additionally, methods for the direct α-arylation of carboxylic acids and their derivatives have been developed, providing a more direct route to these compounds. researchgate.net

Advanced and Stereoselective Synthetic Protocols for the Chemical Compound

Recent advances in synthetic methodology have focused on the development of more efficient and stereoselective routes to α,α-disubstituted aldehydes, including 2-(4-bromophenyl)-2-methylpropanal. These methods often employ organocatalysis or transition-metal catalysis to achieve high levels of stereocontrol.

Methodologies for Installing Quaternary Stereocenters Adjacent to the Aldehyde Group

The construction of quaternary carbon stereocenters, particularly those adjacent to a carbonyl group, is a significant challenge in organic synthesis. bohrium.com Several powerful strategies have emerged to address this challenge. Asymmetric allylic alkylation (AAA) reactions catalyzed by transition metals like palladium and iridium have proven effective in constructing quaternary stereocenters. bohrium.com Additionally, the use of organoboron reagents in allylboration reactions of carbonyl compounds can create adjacent quaternary stereocenters with high stereoselectivity. acs.org Another approach involves the copper-catalyzed enantioselective synthesis of α-quaternary ketones and aldehydes from simple carboxylic acid or ester starting materials. nih.gov Chromium catalysis has also been utilized for the enantioselective allylation of aldehydes to form α-homoallylic alcohols containing a quaternary carbon. organic-chemistry.org

Organocatalytic Approaches to α,α-Disubstituted Aldehydes

Organocatalysis has become a powerful tool for the asymmetric synthesis of α,α-disubstituted aldehydes. acs.orgnih.gov Chiral primary and secondary amines are frequently used as catalysts to activate aldehydes towards nucleophilic attack. For instance, the enantioselective α-nitrogenation of α,α-disubstituted aldehydes can be achieved with high efficiency using chiral diamine catalysts. acs.orgnih.gov Organocatalytic Michael additions of α,α-disubstituted aldehydes to nitroalkenes provide access to enantioenriched γ-nitroaldehydes. scilit.comnih.govfigshare.com Furthermore, the combination of organocatalysis with transition-metal catalysis has enabled novel transformations, such as the enantioselective α-arylation of unactivated aldehydes using diaryliodonium salts. mdpi.com

Advanced Chemical Reactivity and Transformations of 2 4 Bromophenyl 2 Methylpropanal

Alpha-Functionalization Reactions of the Aldehyde Moiety

The presence of a quaternary carbon at the alpha-position of the aldehyde in 2-(4-Bromophenyl)-2-methylpropanal makes it an ideal substrate for a variety of alpha-functionalization reactions. These reactions are crucial for introducing new stereocenters and functional groups, significantly increasing the molecular complexity.

The direct asymmetric alpha-amination of aldehydes is a powerful method for synthesizing optically active alpha-amino aldehydes, which are precursors to valuable alpha-amino acids and their derivatives. In the case of α,α-disubstituted aldehydes like this compound, this reaction creates a challenging quaternary stereocenter.

Organocatalysis has emerged as a key technology for this transformation. Research has demonstrated that proline and its derivatives can effectively catalyze the enantioselective alpha-amination of α,α-disubstituted aldehydes. For instance, the reaction of 3-(4-bromophenyl)-2-methylpropanal (B2845463) (an isomer of the title compound) with dibenzyl azodicarboxylate, catalyzed by an L-proline-derived tetrazole, was a key step in the total synthesis of the cell adhesion inhibitor BIRT-377. mdpi.comnih.govacs.orgrsc.org This transformation constructed the required quaternary stereocenter with high enantioselectivity. mdpi.comnih.govacs.orgrsc.org

The general mechanism involves the formation of a chiral enamine intermediate from the aldehyde and the proline catalyst. This enamine then attacks the electrophilic nitrogen source, such as an azodicarboxylate ester, in a stereocontrolled manner. Subsequent hydrolysis releases the alpha-aminated aldehyde product and regenerates the catalyst. Cinchona alkaloid-derived primary amines have also been utilized as catalysts for the electrophilic amination of α,α-disubstituted aldehydes, yielding α-hydrazino aldehydes with excellent yields and enantioselectivities.

Recent advancements have also explored photoredox catalysis in combination with organocatalysis for direct asymmetric α-amination. princeton.edu This dual catalytic system allows for the generation of N-centered radicals from suitable precursors, which then add enantioselectively to the chiral enamine intermediate. princeton.edu This method provides access to α-amino aldehydes with diverse and synthetically useful amine substitution patterns. princeton.edu

Table 1: Organocatalytic Alpha-Amination of α,α-Disubstituted Aldehydes

Catalyst TypeElectrophilic N-SourceProduct TypeKey Features
L-Proline-derived tetrazoleDibenzyl azodicarboxylateα-Hydrazino aldehydeHigh enantioselectivity in quaternary center formation. mdpi.comnih.govacs.orgrsc.org
9-Amino-(9-deoxy)-epi-quinineAzodicarboxylatesα-Hydrazino aldehydeExcellent yields and enantioselectivities.
Chiral ImidazolidinoneTEMPOα-Oxyaminated aldehydeRadical-based transformation, good enantioselectivity. acs.org
Chiral Phosphoric AcidAzodicarboxylatesα-Amino ketoneUsed for α-branched ketones, creating N-containing quaternary centers.
Dual Photoredox/OrganocatalysisPhotolabile carbamatesα-Amino aldehydeForms N-centered radicals for addition to chiral enamines. princeton.edu

The chiral enamine intermediate formed from this compound and a primary or secondary amine organocatalyst can also act as a nucleophile in conjugate addition reactions. This strategy allows for the enantioselective formation of carbon-carbon bonds at the alpha-position.

Addition to Maleimides: The organocatalytic enantioselective conjugate addition of aldehydes to maleimides is a direct route to enantioenriched succinimides, which are prevalent motifs in pharmaceuticals and natural products. nih.gov Chiral primary amine-salicylamides, derived from trans-cyclohexane-1,2-diamine, have been shown to be effective catalysts for the addition of α,α-disubstituted aldehydes to N-substituted maleimides. nih.gov These reactions proceed with high yields and enantioselectivities (up to 94% ee). nih.gov Theoretical calculations suggest that hydrogen bonding between the catalyst's amide NH and the maleimide (B117702) carbonyl group helps to organize the transition state, leading to effective stereoinduction. nih.gov

Addition to Nitroalkenes: The Michael addition of aldehydes to nitroalkenes is a fundamental C-C bond-forming reaction that generates γ-nitro aldehydes, versatile precursors to γ-amino acids and 1,4-dicarbonyl compounds. mdpi.commdpi.com Organocatalysts based on diarylprolinol silyl (B83357) ethers are highly effective for this transformation. ethz.ch The mechanism involves the formation of an enamine which attacks the nitroalkene. The stereochemical outcome is controlled by the chiral catalyst, which directs the approach of the electrophile. Acid additives are often used to improve reactivity and diastereoselectivity. ethz.ch While the direct addition of this compound has not been explicitly detailed, the methodology is well-established for other α,α-disubstituted aldehydes, indicating its applicability. rsc.org

Table 2: Enantioselective Conjugate Addition of α,α-Disubstituted Aldehydes

ElectrophileCatalyst TypeProduct TypeYield/Enantioselectivity
N-Substituted MaleimidesChiral Primary Amine-SalicylamideSubstituted SuccinimidesHigh yields, up to 94% ee. nih.gov
NitroalkenesDiarylprolinol Silyl Etherγ-Nitro AldehydesGenerally high yields and >97% ee. ethz.ch
NitroalkenesCinchona Alkaloid-derived UreidoaminalTertiary Nitrocompounds55–80% yields, up to 96:4 e.r. nih.gov

Reactivity of the Aryl Bromide Functionality

The aryl bromide portion of this compound offers a handle for a different set of powerful transformations, primarily transition metal-catalyzed cross-coupling reactions and halogen-metal exchange. These reactions are essential for building more complex aromatic and heterocyclic systems.

Palladium-catalyzed C–H bond activation is a transformative tool in organic synthesis. For substrates like this compound, an intramolecular C(sp³)–H arylation can be envisioned. This reaction would involve the activation of one of the methyl C–H bonds and its subsequent coupling with the aryl bromide, leading to the formation of a substituted chromane (B1220400) or indane-aldehyde.

This type of transformation is typically enabled by a transient directing group (TDG) strategy. mdpi.comrsc.org The aldehyde reacts with a chiral amine to form an imine, which then coordinates to the palladium catalyst, directing it to activate a specific C–H bond. Research has shown that palladium can catalyze the β-C(sp³)–H activation of tertiary aldehydes using a transient imine directing group, enabling intramolecular arylation to form substituted indane-aldehydes. rsc.orgresearchgate.net Simple amines like 2-methoxyethan-1-amine have been identified as optimal directing groups to promote C–H activation and reaction with a proximal C–Br bond. rsc.org Mechanistic studies suggest that the turnover-limiting step is the oxidative addition of the palladium into the C–Br bond. rsc.org This strategy provides a powerful method for constructing fused carbocyclic ring systems. organic-chemistry.org

The carbon-bromine bond in this compound is susceptible to halogen-metal exchange, a fundamental reaction for generating organometallic reagents. wikipedia.org This typically involves treating the aryl bromide with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.orgtcnj.edu This process converts the aryl bromide into a highly reactive aryllithium species.

The resulting aryllithium intermediate is a potent nucleophile and can be "trapped" by a wide variety of electrophiles. This two-step sequence allows for the introduction of numerous functional groups at the aromatic ring's para-position. However, a significant challenge in applying this to this compound is the presence of the aldehyde group, which is itself a potent electrophile. The highly reactive aryllithium intermediate could potentially react intramolecularly or with another molecule of the starting aldehyde.

To circumvent this issue, the aldehyde would likely need to be protected as an acetal (B89532) before the halogen-metal exchange. After the exchange and subsequent trapping with an external electrophile (e.g., CO₂, alkyl halides, other carbonyl compounds), the protecting group could be removed to regenerate the aldehyde functionality. This protection-deprotection sequence adds steps but enables the selective functionalization of the aryl ring. nih.govacs.org Alternatively, specialized reagents like magnesium-ate complexes or flow chemistry techniques can sometimes achieve selective exchange in the presence of sensitive functional groups. researchgate.netuni-muenchen.deresearchgate.netnih.gov

Derivatization Strategies for Complex Molecular Architectures

The dual reactivity of this compound makes it a valuable starting point for the synthesis of complex molecules. By strategically combining the reactions described above, intricate molecular scaffolds can be assembled.

For example, a synthetic route could begin with an organocatalytic alpha-amination to install a chiral nitrogen-containing group. The resulting product could then undergo a palladium-catalyzed intramolecular C-H arylation, using the newly introduced amine as a directing group, to form a complex heterocyclic system. Alternatively, the aryl bromide could first be functionalized via a Suzuki or Sonogashira coupling reaction to introduce a new substituent, followed by transformations at the aldehyde.

The aldehyde itself can be derivatized in numerous ways beyond alpha-functionalization. It can be reduced to a primary alcohol, oxidized to a carboxylic acid, or engaged in Wittig or Horner-Wadsworth-Emmons reactions to form alkenes. Each of these new functional groups can then be used in subsequent synthetic steps. For instance, conversion to a primary alcohol followed by a Mitsunobu reaction could lead to the formation of ethers or esters, further elaborating the molecular structure. The combination of these varied synthetic operations highlights the utility of this compound as a versatile platform for constructing diverse and complex molecular architectures.

Conversion to Optically Active Heterocyclic Structures (e.g., Oxazolidinones)

The strategic functionalization of this compound opens pathways to valuable, optically active heterocyclic structures, most notably oxazolidinones. These heterocycles are significant structural motifs in medicinal chemistry and serve as versatile chiral auxiliaries in asymmetric synthesis. The conversion is not direct but proceeds through a key intermediate generated from the aldehyde.

The primary step involves the organocatalytic asymmetric α-amination of this compound. This reaction, often catalyzed by proline or its derivatives, introduces a nitrogen atom at the α-position, creating a chiral quaternary center. For instance, the direct α-amination with dibenzyl azodicarboxylate in the presence of an L-proline-derived tetrazole catalyst yields the corresponding α-amino aldehyde with high enantioselectivity. psu.edu

This chiral α-amino aldehyde is then transformed into the oxazolidinone. A common method involves the reductive cleavage of the newly introduced N-N bond. Treatment of the α-hydrazino aldehyde with a reducing agent like zinc in acetone (B3395972) facilitates the cleavage and subsequent cyclization to form the oxazolidinone ring system. psu.edu The resulting oxazolidinone retains the stereochemical integrity established in the initial amination step.

The synthesis of oxazolidinones can be achieved through various routes, highlighting their importance in synthetic chemistry. nih.gov The method starting from aldehydes like this compound is particularly powerful as it establishes a stereocenter that is then locked into the rigid heterocyclic framework of the oxazolidinone.

Table 1: Organocatalytic α-Amination of this compound

CatalystReagentProductYield (%)Enantiomeric Excess (ee, %)Reference
L-ProlineDibenzyl azodicarboxylateα-Amino aldehyde9044 psu.edu
L-Proline-derived tetrazoleDibenzyl azodicarboxylateα-Amino aldehyde9580 psu.edu

Application as a Key Intermediate in Total Synthesis (e.g., BIRT-377)

This compound has proven to be a crucial building block in the total synthesis of complex, biologically active molecules. Its most notable application is in the enantioselective total synthesis of BIRT-377, a potent inhibitor of the lymphocyte function-associated antigen-1 (LFA-1) interaction with intercellular adhesion molecule-1 (ICAM-1). acs.orgnih.gov BIRT-377 possesses a challenging quaternary amino acid stereocenter, the construction of which is a key feature of its synthesis. acs.org

The synthesis of BIRT-377 from this compound hinges on a direct organocatalytic asymmetric α-amination reaction. acs.orgacs.org This key step establishes the quaternary stereocenter with high enantiomeric excess. Researchers have demonstrated that using an L-proline-derived tetrazole catalyst for the amination of this compound with dibenzyl azodicarboxylate provides the desired α-aminated aldehyde in high yield and excellent enantioselectivity (80% ee), which can be further enhanced to >99% ee through recrystallization. psu.eduacs.org

The reaction catalyzed by L-proline alone was found to be significantly slower and less selective. psu.edu The use of the more sophisticated tetrazole catalyst was essential for the synthesis's efficiency. psu.edumdpi.comrsc.org

Following the successful construction of the chiral quaternary center, the resulting α-amino aldehyde undergoes a series of standard transformations to complete the synthesis of BIRT-377. psu.edu This organocatalytic approach provides an efficient and scalable route to BIRT-377 and its analogs, avoiding the use of a chiral pool strategy employed in earlier syntheses. acs.org

Table 2: Key Step in the Total Synthesis of BIRT-377

Starting MaterialKey ReactionCatalystProduct of Key StepFinal ProductReference
This compoundAsymmetric α-aminationL-proline-derived tetrazoleα-Amino aldehyde with quaternary stereocenterBIRT-377 acs.orgacs.orgrsc.org

Enantioselective Catalysis in the Synthesis and Transformations of 2 4 Bromophenyl 2 Methylpropanal

Organocatalytic Systems for Asymmetric Induction

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. The activation of substrates through the formation of transient, chiral intermediates such as enamines or iminium ions is a key principle. For α-functionalization of aldehydes like 2-(4-Bromophenyl)-2-methylpropanal, chiral primary and secondary amines have proven to be particularly effective.

Chiral primary amines and their derivatives, most notably L-proline, are highly versatile catalysts for the enantioselective α-functionalization of aldehydes and ketones. wisconsin.edursc.org These catalysts operate through an enamine-based mechanism, where the amine condenses with the aldehyde to form a chiral enamine, which then reacts with an electrophile. psu.edu The stereochemical outcome of the reaction is dictated by the structure of the chiral catalyst, which effectively shields one face of the enamine intermediate. psu.edu

In the context of creating a quaternary stereocenter, the direct asymmetric α-amination of α,α-disubstituted aldehydes provides a powerful method. Research has demonstrated the utility of this approach using 3-(4-bromophenyl)-2-methylpropanal (B2845463), a structural isomer of the title compound, which serves as a strong proxy for its reactivity. The direct α-amination of this aldehyde with dibenzyl azodicarboxylate catalyzed by L-proline yielded the corresponding α-amino aldehyde, but with moderate enantioselectivity (44% ee). psu.edumdpi.com

To improve upon this, L-proline-derived catalysts have been developed. A significant enhancement in enantioselectivity was achieved using an L-proline-derived tetrazole catalyst. psu.edumdpi.comacs.org This catalyst furnished the desired optically active α-aminated aldehyde in high yield and significantly improved enantiomeric excess. psu.eduacs.org This transformation was a critical step in the total synthesis of the cell-adhesion inhibitor BIRT-377, highlighting the synthetic utility of this organocatalytic method. psu.edumdpi.comrsc.org The success of these catalysts underscores the principle that modifying the proline scaffold can lead to superior reactivity and stereocontrol. psu.edu

CatalystElectrophileSubstrateYield (%)Enantiomeric Excess (ee %)Reference
L-ProlineDibenzyl azodicarboxylate3-(4-Bromophenyl)-2-methylpropanal9044 mdpi.com, psu.edu
L-Proline-derived tetrazoleDibenzyl azodicarboxylate3-(4-Bromophenyl)-2-methylpropanal9580 mdpi.com, psu.edu

In the quest for more sustainable and environmentally benign chemical processes, deep eutectic solvents (DESs) have gained attention as alternative reaction media. nih.govmdpi.com DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. researchgate.net They are often biodegradable, non-toxic, and inexpensive. nih.govresearchgate.net

The application of DESs in asymmetric organocatalysis is a growing field of interest. mdpi.com While a direct synthesis of this compound using a DES has not been explicitly reported, related transformations have been successfully demonstrated. For instance, the organocatalytic asymmetric conjugate addition of α,α-disubstituted aldehydes, such as isobutyraldehyde, to N-arylmaleimides has been performed in a choline (B1196258) chloride-based DES. mdpi.com This reaction, catalyzed by a chiral primary amine, yields products like 2-(1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl)-2-methylpropanal, a structurally related adduct. mdpi.com The ability to recycle the DES and catalyst system multiple times showcases the potential for developing greener synthetic protocols. mdpi.com The use of L-proline and its derivatives as catalysts in DESs for reactions like aldol (B89426) condensations further supports the viability of these solvents for asymmetric transformations. mdpi.com

The construction of all-carbon quaternary stereocenters is a formidable challenge in synthetic chemistry due to the steric hindrance involved. wisconsin.edu Organocatalysis offers a direct and efficient route to access these complex structures. frontiersin.org The asymmetric α-amination of 3-(4-bromophenyl)-2-methylpropanal is a prime example of catalytic control over the configuration of a newly formed quaternary stereocenter. psu.eduacs.org

The reaction proceeds via a chiral enamine intermediate formed between the aldehyde and the proline-based catalyst. The catalyst's chiral environment directs the approach of the electrophile (dibenzyl azodicarboxylate) to one of the enamine's prochiral faces. The choice of catalyst is crucial for achieving high enantioselectivity. While L-proline itself provides a moderate level of asymmetric induction (44% ee), the use of a more sterically demanding L-proline-derived tetrazole catalyst significantly improves the enantiomeric excess to 80% ee. psu.edursc.org This demonstrates that fine-tuning the catalyst structure allows for precise control over the stereochemical outcome, enabling the selective synthesis of one enantiomer over the other. psu.edu This catalytic construction of the amino-substituted quaternary carbon center was the key step that enabled the total synthesis of the potent LFA-1 antagonist BIRT-377. acs.org

Transition Metal-Catalyzed Asymmetric Reactions

Transition metal catalysis provides a powerful and versatile platform for a wide array of chemical transformations, including the functionalization of otherwise inert C-H bonds. These methods offer atom- and step-economical routes to complex molecules. rsc.org

The direct functionalization of C-H bonds is a highly sought-after strategy in organic synthesis. rsc.org Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, can enable the selective activation of a specific C-H bond in the presence of many others. nih.govdiva-portal.org This regioselectivity is often achieved through the use of a directing group, which coordinates to the metal center and positions it in close proximity to the target C-H bond, facilitating its cleavage via a cyclometalated intermediate. nih.govmdpi.com

While specific examples of C-H functionalization on this compound are not extensively documented, the principles of these methodologies can be applied to predict potential transformations. The aldehyde group in the target molecule could potentially act as a directing group. For instance, a ruthenium-catalyzed ortho-C-H olefination could selectively introduce an alkene at the position adjacent to the aldehyde group on the aromatic ring, although this is often challenging. More commonly, directing groups are installed to guide the reaction.

A more plausible scenario involves the functionalization of the C-H bonds on the 4-bromophenyl ring. For example, a palladium-catalyzed C-H arylation, directed by a suitable group, could introduce a new aryl substituent at the C2 or C6 position of the benzene (B151609) ring. Such reactions have been shown to proceed with high regioselectivity on a variety of aromatic substrates. mdpi.com The inherent challenge in applying these methods to a molecule like this compound would be the potential for competing reactions at the aldehyde functionality or the benzylic position. The development of chemo- and regioselective C-H functionalization methods for complex molecules containing sensitive functional groups remains an active area of research. snnu.edu.cn

Mechanistic and Theoretical Elucidations of Reactions Involving 2 4 Bromophenyl 2 Methylpropanal

Computational Chemistry for Reaction Pathway and Transition State Analysis

Computational chemistry has emerged as an indispensable tool for exploring the intricate details of reaction mechanisms that are often inaccessible through experimental means alone. escholarship.org By modeling the potential energy surface of a reaction, researchers can calculate the energies of reactants, products, intermediates, and transition states, thereby uncovering the most likely reaction pathway. wayne.edunumberanalytics.com

Density Functional Theory (DFT) Studies on Reaction Energetics and Stereoselectivity

Density Functional Theory (DFT) offers a favorable balance of computational cost and accuracy for studying the energetics of organic reactions. numberanalytics.com It is widely used to investigate reaction mechanisms, predict product distributions, and understand the origins of stereoselectivity. researchgate.net In the context of reactions with aldehydes like 2-(4-Bromophenyl)-2-methylpropanal, DFT calculations can elucidate why a particular stereoisomer is formed preferentially.

For instance, in organocatalytic Michael additions of aldehydes to nitroalkenes, a reaction class relevant to this compound, DFT studies on model systems have been performed to understand the energetics of intermediate steps. acs.org Calculations on the cycloaddition of a propanal-derived enamine with a nitroalkene show the process to be significantly exothermic, indicating a strong thermodynamic driving force. acs.org

The table below, based on data from model systems analogous to reactions involving this compound, illustrates how different computational methods can be used to estimate reaction energies.

Computational MethodBasis SetCalculated Reaction Energy (ΔE, kcal/mol)
B3LYP6-31G(d)-24.8
MP26-31G(d)-33.8
M06-2X6-311+G(d,p)-31.5
CCSD(T)cc-pVTZ//MP2/6-31G(d)-32.3
Data adapted from computational studies on the cycloaddition of a propanal-pyrrolidine enamine with (E)-1-nitropropene, a model for reactions of substituted propanals. acs.org

These energy calculations are critical for evaluating the feasibility of proposed reaction pathways. Furthermore, by comparing the activation energies of transition states leading to different stereoisomers, DFT can predict the enantiomeric or diastereomeric excess of a reaction, guiding the development of highly selective catalysts. escholarship.org

Characterization of Iminium and Enamine Intermediates in Organocatalytic Cycles

A cornerstone of modern organocatalysis is the activation of aldehydes and ketones using chiral secondary amines. taltech.eenobelprize.org This process proceeds through two key cationic and neutral intermediates: iminium ions and enamines. taltech.ee The catalytic cycle typically begins with the condensation of the aldehyde, such as this compound, with an amine catalyst to form a reactive iminium intermediate. taltech.eepsu.edu Subsequent deprotonation at the α-carbon generates a strongly nucleophilic enamine intermediate. psu.edud-nb.info This enamine is the key species that reacts with an electrophile. psu.edu Hydrolysis of the resulting adduct releases the product and regenerates the catalyst, completing the cycle. nobelprize.orgpsu.edu

The direct asymmetric α-amination of this compound provides a clear example of this mechanism. psu.edumdpi.com In this reaction, which is a key step in the total synthesis of the cell adhesion inhibitor BIRT-377, the aldehyde is reacted with an azodicarboxylate in the presence of a proline-derived catalyst. psu.eduacs.org The reaction proceeds via an enamine intermediate formed from the aldehyde and the catalyst. psu.edu The choice of catalyst has a profound impact on the reaction's efficiency and stereoselectivity.

CatalystReaction TimeYield (%)Enantiomeric Excess (ee, %)
L-Proline5 days9044
L-Proline-derived tetrazoleNot specified9580
Data for the direct α-amination of this compound with dibenzyl azodicarboxylate. psu.eduacs.org

Computational modeling of these intermediates, for example through DFT-optimized structures, helps to rationalize the observed stereochemical outcome by revealing the preferred facial attack on the enamine. psu.edu

Quantum Chemical Calculations for Preferred Molecular Structures and Tautomerism

Quantum chemical calculations are instrumental in determining the three-dimensional structures of molecules, including transient intermediates and transition states. wuxiapptec.com By finding the lowest energy arrangement of atoms, these methods can predict the preferred molecular conformation. For organocatalytic reactions, understanding the geometry of the enamine intermediate is crucial, as its conformation often dictates the stereochemical course of the reaction. taltech.ee DFT has been used to optimize the geometry of enamine intermediates, revealing how the catalyst's structure shields one face of the enamine, directing the electrophile to the other side. psu.edu

Tautomerism, the equilibrium between two constitutional isomers that are readily interconvertible, is another area where quantum chemistry provides essential insights. wuxiapptec.com For an aldehyde like this compound, keto-enol tautomerism is possible, although the equilibrium typically lies far to the keto side. Computational methods can quantify the relative stability of tautomers by calculating their free energies. wuxiapptec.com These calculations can also model the transition state for the interconversion, revealing the energy barrier for the process. Factors like solvent effects can be included in these models to better reflect experimental conditions. wuxiapptec.com

Experimental Approaches to Mechanistic Elucidation

While computational studies provide a theoretical framework, experimental validation is essential for confirming proposed mechanisms. A variety of techniques are employed to study reaction kinetics, monitor species in real-time, and isolate and identify transient intermediates.

In-situ Spectroscopic Monitoring of Reaction Progress

To gain a deeper understanding of reaction kinetics and mechanism, it is often necessary to monitor the concentrations of reactants, intermediates, and products as the reaction proceeds. In-situ spectroscopic techniques are perfectly suited for this purpose. For example, React-IR, a form of Fourier-transform infrared spectroscopy, allows for real-time tracking of functional groups involved in the reaction, providing kinetic data without the need for sampling. tdx.cat Similarly, NMR spectroscopy of the crude reaction mixture can be used to determine the ratio of products and diastereomers at various time points, offering insight into the reaction's selectivity and progress. researchsquare.com

Identification and Characterization of Reactive Intermediates

A primary goal of mechanistic studies is the direct observation and characterization of reactive intermediates. Although often highly transient, these species can sometimes be detected or even isolated under specific conditions. In the synthesis of BIRT-377, the α-aminated aldehyde product resulting from the reaction of this compound is a stable intermediate that is isolated and purified before subsequent transformations. psu.eduacs.org

In other cases, intermediates are too reactive to be isolated but can be characterized spectroscopically. In studies of the reaction between aldehyde-derived enamines and nitroalkenes, researchers have successfully characterized cyclic intermediates (nitrocyclobutanes) using NMR spectroscopy. acs.org These studies provided definitive evidence for a stepwise reaction mechanism involving a four-membered ring intermediate, which subsequently opens to yield the final product. acs.org The characterization of thirteen such new cyclobutane (B1203170) intermediates demonstrated the generality of this pathway. acs.org

Advanced Spectroscopic Characterization and Structural Analysis in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Stereochemical Assignments

High-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure of 2-(4-Bromophenyl)-2-methylpropanal. While specific spectra for this exact compound are not widely published, analysis of closely related structures and foundational principles of NMR allow for a detailed prediction of its spectral features. Both ¹H and ¹³C NMR are used to map the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the different types of protons in the molecule.

Aldehyde Proton (-CHO): A singlet appearing far downfield, typically in the δ 9.5-10.0 ppm range. This significant downfield shift is due to the deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group.

Aromatic Protons (C₆H₄): The protons on the para-substituted benzene (B151609) ring will appear as a pair of doublets, characteristic of an AA'BB' spin system. The two protons ortho to the bromine atom (and meta to the alkyl group) and the two protons meta to the bromine atom (and ortho to the alkyl group) will have slightly different chemical shifts, typically in the δ 7.0-7.6 ppm range.

Methyl Protons (-C(CH₃)₂): The six protons of the two methyl groups are chemically equivalent due to free rotation around the C-C bond. They will produce a single, strong singlet signal further upfield, likely in the δ 1.1-1.5 ppm range, reflecting their shielded, aliphatic environment.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton.

Carbonyl Carbon (-CHO): This carbon is highly deshielded and will appear significantly downfield, expected around δ 200-205 ppm. nih.gov

Aromatic Carbons: Four signals are expected for the benzene ring carbons. The carbon atom bonded to the bromine (C-Br) will be shifted upfield due to the heavy atom effect, while the quaternary carbon bonded to the propanal moiety (ipso-carbon) will also have a distinct shift. The two pairs of equivalent CH carbons will appear in the typical aromatic region of δ 120-140 ppm. nih.gov

Quaternary Carbon (-C (CH₃)₂): The central quaternary carbon atom is expected around δ 45-50 ppm. nih.gov

Methyl Carbons (-C(C H₃)₂): The two equivalent methyl carbons will give a single signal in the upfield, aliphatic region, typically δ 20-25 ppm. nih.gov

Assignments can be confirmed using advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound This interactive table summarizes the expected chemical shifts based on analogous compounds and spectroscopic principles.

Atom Type Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
Aldehyde ¹H 9.5 - 10.0 Singlet Highly deshielded due to C=O group.
Aromatic ¹H 7.0 - 7.6 Doublet of Doublets Characteristic AA'BB' system for 1,4-disubstitution.
Methyl ¹H 1.1 - 1.5 Singlet Six equivalent protons.
Carbonyl ¹³C 200 - 205 - Characteristic for aldehydes.
Aromatic ¹³C 120 - 145 - Four distinct signals expected.
Quaternary (Alkyl) ¹³C 45 - 50 - Central carbon of the methylpropyl group.
Methyl ¹³C 20 - 25 - Two equivalent methyl carbons.

X-ray Crystallography for Definitive Solid-State Molecular Architecture and Intermolecular Interactions

The analysis of the amide derivative reveals that it crystallizes in the monoclinic space group P2₁/c. nih.gov In the solid state, the molecules form inversion dimers where pairs of molecules are linked by strong N-H···O hydrogen bonds, creating characteristic R²₂(8) graph-set motifs. nih.govorgchemboulder.com These dimers are further connected into sheets by additional N-H···O interactions. nih.gov

For the aldehyde, this compound, one would not expect such strong hydrogen bonding, as it lacks a hydrogen bond donor like the amide's N-H group. Instead, its solid-state packing would likely be governed by weaker intermolecular forces, such as dipole-dipole interactions between the polar carbonyl groups and van der Waals forces. The bulky tert-butyl-like group and the planar phenyl ring would significantly influence the efficiency of crystal packing.

Table 2: Crystal Data for the Related Compound 2-(4-Bromophenyl)-2-methylpropanamide This interactive table presents the crystallographic data obtained from a single-crystal X-ray diffraction study of a closely related amide derivative. nih.gov

Parameter Value
Chemical Formula C₁₀H₁₂BrNO
Molecular Weight (Mᵣ) 242.12
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 16.425 (8)
b (Å) 6.135 (3)
c (Å) 10.152 (5)
β (°) 97.613 (7)
Volume (V) (ų) 1013.9 (8)
Z (Formula units/cell) 4
Temperature (K) 113
Radiation Mo Kα
Goodness-of-fit (S) 0.99
Final R-factor (R₁) 0.035

Vibrational Spectroscopy (FT-IR, FT-Raman) for Conformational Analysis and Hydrogen Bonding Investigations

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule, providing a characteristic "fingerprint." These techniques are excellent for identifying functional groups and studying intermolecular interactions. orientjchem.org

For this compound, the key diagnostic absorption bands in the FT-IR spectrum would be:

C=O Stretch: A strong, sharp band is expected in the range of 1720-1740 cm⁻¹ for the aliphatic aldehyde carbonyl group. scienceready.com.au The IR spectrum for the related isomer, 3-(4-bromophenyl)-2,2-dimethylpropanal, shows this peak at 1722 cm⁻¹. nih.gov

C-H Stretch (Aldehyde): A characteristic pair of weak to medium bands can be found around 2830-2850 cm⁻¹ and 2720-2750 cm⁻¹. scienceready.com.au The latter peak is particularly diagnostic for aldehydes.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹. msu.edu

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear as a strong band in the far-infrared region, typically below 700 cm⁻¹. msu.edu

FT-Raman spectroscopy provides complementary information. Due to the change in polarizability, non-polar bonds often give strong Raman signals. Therefore, the aromatic ring vibrations and C-C skeletal vibrations would be prominent. The C=O stretch is also Raman active. Comparing the solid-state and solution-phase spectra could reveal information about conformational changes and the presence of weak intermolecular interactions in the crystal lattice. miamioh.edu

Table 3: Principal Vibrational Frequencies for this compound This interactive table outlines the expected key absorption bands in the FT-IR spectrum.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity
Carbonyl Stretch -CHO 1720 - 1740 Strong
Aldehyde C-H Stretch -CHO 2820 - 2850 & 2720 - 2750 Medium, often a doublet
Aromatic C-H Stretch Ar-H 3000 - 3100 Medium to Weak
Aliphatic C-H Stretch -CH₃ 2850 - 3000 Strong
Aromatic C=C Stretch Ar C=C 1450 - 1600 Medium, multiple bands
Carbon-Bromine Stretch Ar-Br 500 - 700 Strong

Mass Spectrometry for Elucidating Fragmentation Patterns and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ionized form and its fragments.

For this compound (C₁₀H₁₁BrO, molecular weight ≈ 227.1 g/mol ), the electron ionization (EI) mass spectrum would exhibit several characteristic features:

Molecular Ion Peak (M⁺): A distinctive pair of peaks of nearly equal intensity will be observed for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). These peaks would appear at m/z 226 and m/z 228. The presence of this M/M+2 isotopic pattern is a clear indicator of a bromine-containing compound.

Fragmentation Patterns: The molecular ion is often unstable and undergoes fragmentation. Common fragmentation pathways for aldehydes include the loss of a hydrogen atom (M-1) or the entire formyl radical (M-29).

Loss of Formyl Radical ([M-29]⁺): Cleavage of the bond between the carbonyl carbon and the quaternary carbon is highly favorable. This alpha-cleavage results in the loss of a CHO radical (mass 29) and the formation of a stable tertiary benzylic carbocation, [C₆H₄-C(CH₃)₂]⁺, which would also show a bromine isotope pattern at m/z 197/199. This is expected to be a major peak.

Tropylium Ion Formation: The benzylic cation can undergo further fragmentation, such as the loss of a methyl group to form other stable ions.

Loss of Propene: A McLafferty-type rearrangement is not possible as there is no γ-hydrogen. However, other rearrangements could lead to the loss of propene (C₃H₆, mass 42) from the [M-CHO]⁺ fragment.

High-Resolution Mass Spectrometry (HRMS) can be used to determine the exact mass of the parent ion and its fragments, allowing for the unambiguous determination of their elemental composition. This is particularly useful in reaction monitoring, for instance, to confirm the formation of the desired product and identify byproducts in a complex reaction mixture. nih.gov

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound This interactive table details the expected major fragments and their mass-to-charge ratios (m/z).

m/z (⁷⁹Br / ⁸¹Br) Proposed Fragment Ion Fragment Lost Notes
226 / 228 [C₁₀H₁₁BrO]⁺ - Molecular Ion (M⁺)
225 / 227 [C₁₀H₁₀BrO]⁺ H Alpha-cleavage (loss of H radical from CHO)
197 / 199 [C₉H₁₀Br]⁺ CHO Alpha-cleavage (loss of formyl radical), likely a major fragment
182 / 184 [C₈H₇Br]⁺ CHO, CH₃ Loss of a methyl radical from the [M-CHO]⁺ fragment
118 [C₉H₁₀]⁺ Br Loss of bromine radical from the [M-CHO]⁺ fragment
91 [C₇H₇]⁺ - Tropylium ion, a common fragment in compounds with a benzyl (B1604629) group

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Bromophenyl)-2-methylpropanal, and how can reaction conditions be optimized to improve yield?

  • Methodology : The compound can be synthesized via oxidation of 2-(4-bromophenyl)-2-methylpropanol using pyridinium chlorochromate (PCC) in dichloromethane under inert conditions. Alternatively, Friedel-Crafts acylation of 4-bromobenzene with 2-methylpropanoyl chloride, followed by reduction and oxidation steps, may be employed. Optimization involves adjusting stoichiometry, temperature (e.g., 0–25°C for oxidation), and solvent polarity to minimize side reactions like over-oxidation to carboxylic acid derivatives .
  • Key Considerations : Monitor reaction progress via TLC or GC-MS. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to the compound’s sensitivity to air oxidation .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the aldehyde proton (δ ~9.5 ppm) and quaternary carbon (C=O, δ ~200 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks ([M+H]+^+ at m/z 241.0 for C10_{10}H11_{11}BrO).
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in hexane/ethyl acetate and refine using SHELXL .

Advanced Research Questions

Q. What mechanistic insights explain the nucleophilic reactivity of this compound in organocatalytic reactions?

  • Mechanistic Analysis : The aldehyde’s electrophilic carbonyl carbon undergoes nucleophilic attack (e.g., by amines in asymmetric aldol reactions). Steric hindrance from the 2-methyl group and electron-withdrawing bromophenyl substituent polarize the carbonyl, enhancing electrophilicity. Density functional theory (DFT) calculations can model transition states to predict enantioselectivity in chiral catalyst systems .
  • Experimental Validation : Kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (e.g., 18^{18}O) to track reaction pathways .

Q. How does the bromophenyl substituent influence the compound’s photophysical properties and applications in material science?

  • Structure-Property Relationship : The bromine atom introduces heavy-atom effects, enhancing spin-orbit coupling for potential use in organic light-emitting diodes (OLEDs). UV-Vis spectroscopy (λmax_{\text{max}} ~270 nm) and fluorescence quenching studies in thin films can elucidate exciton dynamics. Compare with fluorophenyl analogs () to assess halogen-dependent electronic effects .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

  • Data Reconciliation : Discrepancies in IC50_{50} values (e.g., tyrosinease inhibition vs. cytotoxicity) may arise from assay conditions (pH, solvent DMSO%). Use orthogonal assays (e.g., enzymatic vs. cell-based) and meta-analysis of structure-activity relationships (SAR) across analogs ( ). Molecular docking studies (AutoDock Vina) can predict binding modes to targets like P2X7 receptors .

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